2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Catalog No.
S737571
CAS No.
470463-43-5
M.F
C15H22N2OSi
M. Wt
274.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-...

CAS Number

470463-43-5

Product Name

2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

IUPAC Name

2,2-dimethyl-N-[5-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide

Molecular Formula

C15H22N2OSi

Molecular Weight

274.43 g/mol

InChI

InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-8-7-12(11-16-13)9-10-19(4,5)6/h7-8,11H,1-6H3,(H,16,17,18)

InChI Key

FOKZXVSYCUPKBI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)C#C[Si](C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)C#C[Si](C)(C)C

2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide, with the chemical formula C15H22N2OSi and CAS number 470463-43-5, is a synthetic compound notable for its unique structural features. It consists of a propionamide backbone with a dimethyl group and a pyridine derivative substituted with a trimethylsilyl ethynyl group. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its distinctive functional groups and structural properties .

The reactivity of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide can be attributed to its functional groups. The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the ethynyl group can participate in various coupling reactions, such as Sonogashira coupling or other cross-coupling reactions, making it useful in synthesizing more complex organic molecules .

While specific biological activity data for 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide is limited, compounds containing pyridine and ethynyl functionalities often exhibit interesting pharmacological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including anti-inflammatory and anticancer activities. Further studies would be necessary to elucidate the specific biological effects of this compound and its potential therapeutic applications .

The synthesis of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide typically involves several steps:

  • Preparation of the Pyridine Derivative: The synthesis begins with the modification of pyridine to introduce the trimethylsilyl ethynyl substituent.
  • Formation of the Propionamide: The next step involves reacting the modified pyridine with an appropriate propionic acid derivative to form the amide bond.
  • Final Modifications: Additional steps may include purification processes such as recrystallization or chromatography to isolate the final product in high purity .

This compound has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Medicinal Chemistry: Given its structural characteristics, it may be explored for developing new pharmaceuticals.
  • Research: It can be utilized in proteomics and other biochemical research settings due to its unique properties .

Several compounds share structural similarities with 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide. These include:

Compound NameMolecular FormulaUnique Features
5-EthynylpyridineC7H7NLacks dimethyl and propionamide groups
N-(pyridin-2-yl)acetamideC8H9N3OContains an acetamide instead of propionamide
1-Methylpyridin-2(1H)-oneC7H7NOFeatures a keto group instead of an amide

The uniqueness of 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide lies in its combination of a propionamide structure with both dimethyl and trimethylsilyl ethynyl groups, which may confer distinct reactivity and biological activity compared to these similar compounds .

Wikipedia

2,2-Dimethyl-N-{5-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide

Dates

Modify: 2023-08-15

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